3-Bromo-4-phenoxybenzaldehyde

Catalog No.
S811687
CAS No.
1000414-11-8
M.F
C13H9BrO2
M. Wt
277.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-phenoxybenzaldehyde

CAS Number

1000414-11-8

Product Name

3-Bromo-4-phenoxybenzaldehyde

IUPAC Name

3-bromo-4-phenoxybenzaldehyde

Molecular Formula

C13H9BrO2

Molecular Weight

277.11 g/mol

InChI

InChI=1S/C13H9BrO2/c14-12-8-10(9-15)6-7-13(12)16-11-4-2-1-3-5-11/h1-9H

InChI Key

ZGVFEKMOKLMLSI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)Br

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)Br

3-Bromo-4-phenoxybenzaldehyde is an organic compound with the chemical formula C₁₃H₉BrO₂. It features a bromine atom and a phenoxy group attached to a benzaldehyde moiety. This compound is characterized by its aromatic structure, which contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both the bromine and phenoxy groups enhances its electrophilic character, making it useful in further chemical transformations.

Currently, there is no documented information regarding the specific mechanism of action of 3-bromo-4-phenoxybenzaldehyde in biological systems.

As with most organic compounds, precautionary handling practices are recommended due to limited information on specific hazards. Potential concerns include:

  • Skin and eye irritation: Bromine and the aldehyde group can be irritating [, ].
  • Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory system [].

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids.
  • Reduction: It can be reduced to form alcohols, particularly benzyl alcohol derivatives.
  • Nucleophilic Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines or thiols.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

The biological activity of 3-bromo-4-phenoxybenzaldehyde is of interest due to its potential pharmacological properties. It has been reported to exhibit significant activity in biochemical pathways, influencing cellular processes such as apoptosis and oxidative stress responses. The compound's role as a reactant in synthesizing complex organic molecules suggests that it may interact with enzymes and proteins, facilitating various bio

Several methods are available for synthesizing 3-bromo-4-phenoxybenzaldehyde:

  • Bromination of Phenoxybenzaldehyde: This involves the bromination of 4-phenoxybenzaldehyde using bromine in the presence of a catalyst under controlled conditions.
  • Coupling Reactions: The synthesis can also be achieved through coupling reactions involving appropriate precursors that contain both bromine and phenoxy groups.
  • Baeyer-Villiger Oxidation: This method can be employed to convert related compounds into 3-bromo-4-phenoxybenzaldehyde through oxidative transformations .

3-Bromo-4-phenoxybenzaldehyde has various applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound can be used in developing new materials with specific properties due to its unique structural features.
  • Research Tool: Its reactivity makes it valuable in research settings for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving 3-bromo-4-phenoxybenzaldehyde focus on its reactivity with biological macromolecules and other small molecules. Research indicates that this compound can influence metabolic pathways by interacting with enzymes, potentially altering their activity or stability. Such interactions may provide insights into its pharmacological effects and help identify potential therapeutic applications.

3-Bromo-4-phenoxybenzaldehyde shares similarities with several related compounds. Here are some notable comparisons:

Compound NameKey FeaturesUnique Aspects
3-Bromo-4-fluorobenzaldehydeContains a fluorine atomHigher reactivity due to fluorine's electronegativity
4-Fluoro-3-phenoxybenzaldehydeContains a fluorine atom and phenoxy groupExhibits different reactivity patterns due to fluorine
4-ChlorotolueneContains chlorine instead of bromineDifferent electrophilicity compared to brominated compounds
2-(3-Phenoxy-4-fluorophenyl)-1,3-dioxolaneContains both phenoxy and fluorophenyl groupsUnique cyclic structure influencing reactivity

The uniqueness of 3-bromo-4-phenoxybenzaldehyde lies in its specific combination of bromine and phenoxy functionalities, which confer distinct chemical properties compared to similar compounds. Its ability to participate in various

XLogP3

3.6

Dates

Modify: 2023-08-16

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